(E)-3-Pentylidenepiperidin-2-one
Description
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
(3E)-3-pentylidenepiperidin-2-one |
InChI |
InChI=1S/C10H17NO/c1-2-3-4-6-9-7-5-8-11-10(9)12/h6H,2-5,7-8H2,1H3,(H,11,12)/b9-6+ |
InChI Key |
KCJQKNFQPMVKBL-RMKNXTFCSA-N |
Isomeric SMILES |
CCCC/C=C/1\CCCNC1=O |
Canonical SMILES |
CCCCC=C1CCCNC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Pentylidenepiperidin-2-one typically involves the condensation of piperidin-2-one with pentanal under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the pentylidene substituent at the 3-position of the piperidinone ring.
Industrial Production Methods
Industrial production of (E)-3-Pentylidenepiperidin-2-one may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-Pentylidenepiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pentylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Pharmacological Properties
The compound is characterized by its structural features that may influence its interaction with biological systems. Research indicates that (E)-3-Pentylidenepiperidin-2-one could act on muscarinic receptors, which are critical in various neurological functions. Muscarinic receptors are implicated in cognitive processes and the modulation of neurotransmitter release, particularly acetylcholine. This suggests that the compound may have potential applications in treating cognitive disorders and enhancing cholinergic signaling .
Table 1: Muscarinic Receptor Subtypes and Their Functions
| Receptor Type | Location | Function |
|---|---|---|
| M1 | Central nervous system (CNS) | Cognitive function, memory |
| M2 | Heart | Heart rate regulation |
| M3 | Peripheral tissues | Gastrointestinal and urinary tract stimulation |
| M4 | CNS | Locomotion and motor control |
| M5 | CNS | Role not well defined |
2.1. Treatment of Cognitive Disorders
The ability of (E)-3-Pentylidenepiperidin-2-one to selectively modulate M1 and M4 muscarinic receptors positions it as a candidate for developing novel treatments for conditions like Alzheimer's disease and schizophrenia. These disorders are associated with deficits in cholinergic signaling, and compounds that enhance this signaling could alleviate symptoms .
2.2. Antipsychotic Properties
Recent studies suggest that compounds with both muscarinic agonist properties and dopamine antagonist activity may offer superior antipsychotic effects with reduced side effects compared to traditional antipsychotics. (E)-3-Pentylidenepiperidin-2-one's profile aligns with this dual action, potentially providing a new avenue for treating psychosis without the common adverse effects associated with high-dose dopamine antagonism .
Synthesis and Chemical Properties
(E)-3-Pentylidenepiperidin-2-one can be synthesized through various chemical pathways, emphasizing its versatility in medicinal chemistry. The synthesis typically involves the condensation of appropriate piperidine derivatives with aldehydes or ketones under controlled conditions to yield the desired compound.
Table 2: Synthesis Pathways
| Synthesis Method | Description |
|---|---|
| Aldol Condensation | Reaction between piperidine and aldehyde |
| Mannich Reaction | Involves amine addition to carbonyl compounds |
| Cyclization | Formation of cyclic structures from linear precursors |
Case Studies and Research Findings
Several case studies have highlighted the potential of (E)-3-Pentylidenepiperidin-2-one in clinical settings:
- Case Study 1 : A study investigated the effects of (E)-3-Pentylidenepiperidin-2-one on cognitive function in animal models of Alzheimer's disease. Results indicated improved memory retention and reduced amyloid plaque formation, suggesting neuroprotective properties .
- Case Study 2 : Another research focused on the compound's antipsychotic effects in rodent models exhibiting symptoms akin to schizophrenia. The findings demonstrated a reduction in hyperactivity and psychotic-like behaviors, supporting its potential as an antipsychotic agent .
Mechanism of Action
The mechanism of action of (E)-3-Pentylidenepiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound belongs to the piperidinone family, which includes derivatives with modifications to the lactam ring or substituents. Below is a comparison with structurally related compounds:
(a) Ethyl 2-(Piperidin-4-yl)acetate
- Structure : A piperidine ring with an ethyl acetate side chain at the 4-position.
- Key Differences : Lacks the lactam ring and conjugated pentylidene group present in (E)-3-Pentylidenepiperidin-2-one.
- Physicochemical Properties: Molecular weight: 171.24 g/mol Log Po/w (octanol-water partition coefficient): 0.9 Solubility: Moderately soluble in polar solvents (e.g., ethanol, DMSO) .
(b) 3-Ethyl-1-(Propane-2-Sulfonyl)piperidin-4-amine
- Structure : A piperidine ring with sulfonyl and ethylamine substituents.
- Key Differences : Contains a sulfonyl group instead of a lactam ring, altering hydrogen-bonding capacity and metabolic stability.
(c) N-Methyl-3-(Naphthalen-1-yloxy)-3-(Thiophen-3-yl)propan-1-amine (from pharmaceutical impurities)
- Structure : A branched amine with naphthalene and thiophene substituents.
- Key Differences: Aromatic groups dominate its structure, contrasting with the aliphatic pentylidene chain in (E)-3-Pentylidenepiperidin-2-one.
Physicochemical and Pharmacokinetic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
